3-(4-Chlorophenyl)-1-(pyridin-3-ylsulfonyl)azepane
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Description
3-(4-Chlorophenyl)-1-(pyridin-3-ylsulfonyl)azepane, also known as CP-810,123, is a compound that has been extensively studied for its potential use in treating various neurological disorders.
Scientific Research Applications
Molecular Structure and Spectroscopic Analysis
The molecular and electronic structures of azo-anion-radical complexes of chromium and molybdenum, which involve ligands related to the 3-(4-Chlorophenyl)-1-(pyridin-3-ylsulfonyl)azepane, have been extensively studied. These complexes were characterized using X-ray crystallography, magnetic susceptibility measurements, nuclear magnetic resonance, cyclic voltammetry, absorption spectroscopy, electron paramagnetic resonance spectroscopy, and density functional theory, providing insights into their chemical and physical properties (Joy et al., 2011).
Synthesis and Chemical Reactivity
The synthesis of azaspirocycles, including 5-azaspiro[2.4]heptanes, 5-azaspiro-[2.5]octanes, and 5-azaspiro[2.6]nonanes, involves multicomponent condensation techniques that utilize similar structures to this compound. These compounds serve as functionalized pyrrolidines, piperidines, and azepines, highlighting their significance in drug discovery and chemical synthesis (Wipf et al., 2004).
Application in Drug Discovery
A detailed vibrational study of the molecule 3-(4-Chlorophenyl)-5-[4-propane-2-yl) phenyl-4, 5-dihydro-1H-pyrazole-1-yl] (pyridine-4-yl) methanone (CPPPM), which is closely related to the target compound, has been carried out to understand its structural and electronic properties. The research aimed to explore its potential in drug discovery, focusing on its antimicrobial activity and molecular docking simulations, indicating its relevance in the development of new therapeutic agents (Sivakumar et al., 2021).
Photophysical Properties
Research on chlorophyll derivatives appending a pyridyl group, similar in structural functionality to this compound, has shed light on the photophysical properties of these compounds. The study involves synthesizing chlorophyll-a derivatives and analyzing their absorption spectra, fluorescence emission, and protonation behaviors, which are crucial for understanding the photophysical and photochemical behaviors of related compounds (Yamamoto & Tamiaki, 2015).
Ring Expansion Synthesis
Research on the ring expansions of 2-alkenylazetidinium salts provides a novel route to synthesize pyrrolidines and azepanes, demonstrating the versatility of similar structures in chemical synthesis. This method highlights the chemoselectivity and stereochemistry involved in producing enantiomerically pure compounds, underscoring the importance of such compounds in organic synthesis and medicinal chemistry (Couty et al., 2006).
Properties
IUPAC Name |
3-(4-chlorophenyl)-1-pyridin-3-ylsulfonylazepane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O2S/c18-16-8-6-14(7-9-16)15-4-1-2-11-20(13-15)23(21,22)17-5-3-10-19-12-17/h3,5-10,12,15H,1-2,4,11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REJDTDREZJJFCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC(C1)C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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